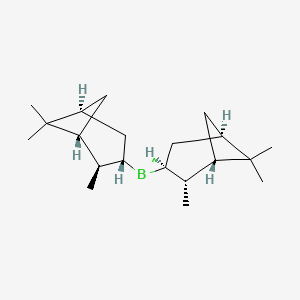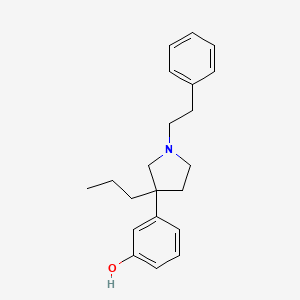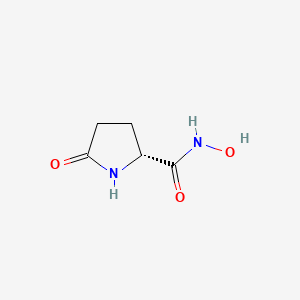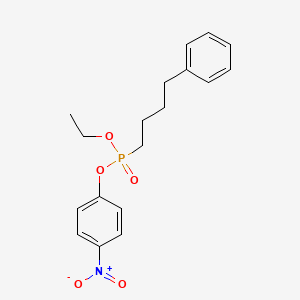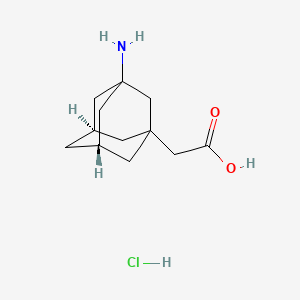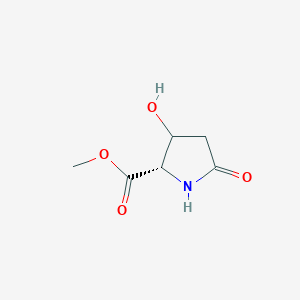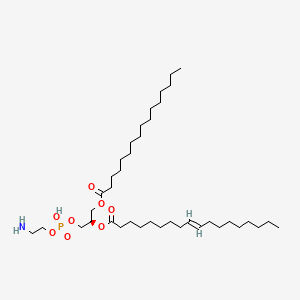
L-Alpha-phosphatidylethanolamine,beta-oleoyl-gamma-palmitoyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine is a glycerophospholipid, a type of phospholipid that contains a glycerol backbone. This compound is an essential component of cell membranes, particularly in eukaryotic cells. It plays a crucial role in maintaining the structural integrity and functionality of cellular membranes.
準備方法
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with palmitic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol with ethanolamine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine often involves enzymatic methods. Enzymes such as phospholipase D are used to catalyze the transphosphatidylation of phosphatidylcholine with ethanolamine, resulting in the formation of the desired phosphoethanolamine .
化学反応の分析
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The unsaturated oleic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, resulting in the release of fatty acids and glycerophosphoethanolamine.
Substitution: The phosphate group can participate in substitution reactions, such as the exchange of ethanolamine with other amines.
Common Reagents and Conditions:
Hydrolysis: Enzymes like phospholipase A2 or phospholipase D are commonly used for hydrolysis reactions.
Substitution: Substitution reactions often involve the use of nucleophiles like amines in the presence of catalysts.
Major Products:
Oxidation: Hydroperoxides and aldehydes.
Hydrolysis: Fatty acids (palmitic acid and oleic acid) and glycerophosphoethanolamine.
Substitution: Various phosphoethanolamine derivatives depending on the nucleophile used.
科学的研究の応用
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lipid bilayers and membrane dynamics.
Biology: It plays a role in the study of membrane proteins and their interactions with lipids.
Medicine: It is used in the development of liposomal drug delivery systems and as a component of artificial lung surfactants.
作用機序
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine exerts its effects primarily through its role in cell membranes. It contributes to membrane fluidity and stability, influencing the function of membrane-bound proteins and receptors. The compound can also participate in signaling pathways by serving as a precursor for bioactive lipids such as phosphatidic acid and diacylglycerol .
類似化合物との比較
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar in structure but contains choline instead of ethanolamine.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Contains two oleic acid moieties instead of one palmitic acid and one oleic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Contains two palmitic acid moieties instead of one palmitic acid and one oleic acid.
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific combination of fatty acids, which imparts distinct biophysical properties to membranes. The presence of both saturated (palmitic acid) and unsaturated (oleic acid) fatty acids allows for a balance between membrane rigidity and fluidity, making it an ideal component for various biological and industrial applications .
特性
分子式 |
C39H76NO8P |
|---|---|
分子量 |
718.0 g/mol |
IUPAC名 |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1 |
InChIキー |
FHQVHHIBKUMWTI-JPPWSRCLSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


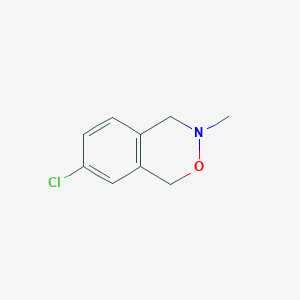
![tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)

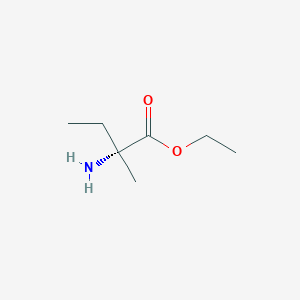
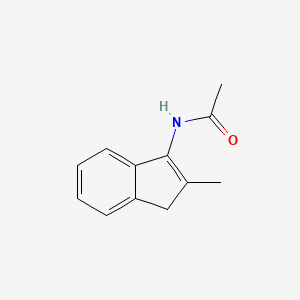
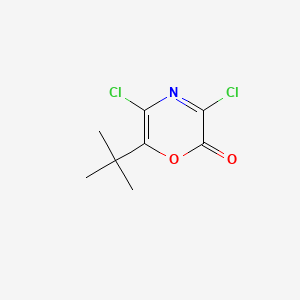
![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)
